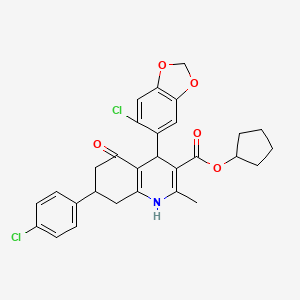![molecular formula C24H17NO4 B5110504 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5110504.png)
4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate, also known as OX-M, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is commonly used to detect reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, diabetes, and neurodegenerative disorders. The ability to detect and measure ROS levels in living cells is crucial for understanding the underlying mechanisms of these diseases and developing effective treatments.
作用机制
4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate works by reacting with H2O2 in living cells to form a fluorescent product that emits light at a specific wavelength. The intensity of the fluorescence is proportional to the amount of H2O2 present in the cell. The mechanism of the reaction involves the oxidation of the oxazole ring in 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate by H2O2, leading to the formation of a highly fluorescent compound. The reaction is reversible, and the fluorescence can be quenched by reducing agents such as glutathione.
Biochemical and Physiological Effects:
4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate has been shown to have minimal toxicity and does not interfere with cellular metabolism or function. It is cell-permeable and can be used in a wide range of cell types and tissues. 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate has been used to study the effects of various compounds on ROS levels in living cells and to screen for potential drugs that can modulate ROS levels. It has also been used to study the effects of antioxidants on ROS levels and to investigate the mechanisms of action of various ROS-generating agents.
实验室实验的优点和局限性
4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate has several advantages over other ROS probes. It is highly specific for H2O2 and does not react with other ROS such as superoxide anion (O2−) or hydroxyl radical (OH·). It has a high quantum yield and is more sensitive than other probes such as dichlorodihydrofluorescein (DCFH). 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate can be used in live cells and tissues and can be imaged using various microscopy techniques. However, 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate has some limitations. It requires a relatively high concentration to detect ROS levels, which may affect cellular metabolism. It is also sensitive to pH changes and may give false-positive results in acidic environments.
未来方向
There are several future directions for the use of 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate in scientific research. One direction is the development of new derivatives of 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate that can detect other types of ROS or that have improved sensitivity and specificity. Another direction is the use of 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate in animal models to study the effects of ROS on disease progression and to test potential drugs that can modulate ROS levels. 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate can also be used in combination with other probes and imaging techniques to study the complex interactions between ROS and other cellular processes.
合成方法
The synthesis of 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate involves several steps, starting with the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenol in the presence of a base such as triethylamine to form 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学研究应用
4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate has been extensively used in scientific research as a fluorescent probe for detecting ROS in living cells. It is highly specific for hydrogen peroxide (H2O2), a type of ROS that is involved in various cellular processes such as cell signaling, apoptosis, and inflammation. 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate can be used to monitor changes in H2O2 levels in response to various stimuli such as environmental stress, drugs, and disease conditions. It has been used to study the role of ROS in cancer, diabetes, neurodegenerative disorders, and aging.
属性
IUPAC Name |
[4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c1-16-7-11-19(12-8-16)23(26)28-20-13-9-17(10-14-20)15-21-24(27)29-22(25-21)18-5-3-2-4-6-18/h2-15H,1H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJRCBMBCUJJE-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 4-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5110445.png)
![2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5110448.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5110452.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(5-methylbenzoic acid)](/img/structure/B5110470.png)
![2-(2-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B5110474.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5110484.png)
![N-methyl-4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine](/img/structure/B5110490.png)
![[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5110497.png)
![1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5110539.png)